molecular formula C12H16O4 B13040986 1-(2,3,4-Trimethoxyphenyl)propan-1-one

1-(2,3,4-Trimethoxyphenyl)propan-1-one

Cat. No.: B13040986
M. Wt: 224.25 g/mol
InChI Key: XGELLKLPQUNEAN-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,3,4-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3,4-Trimethoxyphenyl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring play a crucial role in its biological activity. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, cell cycle regulation, and signal transduction.

Comparison with Similar Compounds

1-(2,3,4-Trimethoxyphenyl)propan-1-one can be compared with other similar compounds such as:

    1-(3,4,5-Trimethoxyphenyl)propan-1-one: This compound has methoxy groups at different positions on the phenyl ring, leading to variations in its chemical and biological properties.

    1-(2,4,5-Trimethoxyphenyl)propan-1-one: Another isomer with distinct reactivity and applications.

    1-(2,3,4-Trimethoxyphenyl)ethanone: A related compound with a shorter carbon chain, affecting its physical and chemical characteristics.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

1-(2,3,4-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C12H16O4/c1-5-9(13)8-6-7-10(14-2)12(16-4)11(8)15-3/h6-7H,5H2,1-4H3

InChI Key

XGELLKLPQUNEAN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC

Origin of Product

United States

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